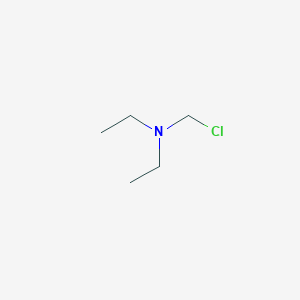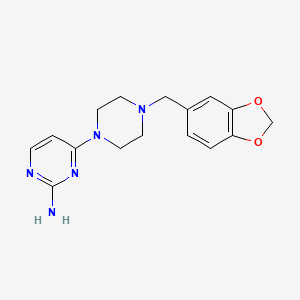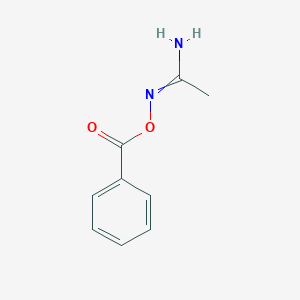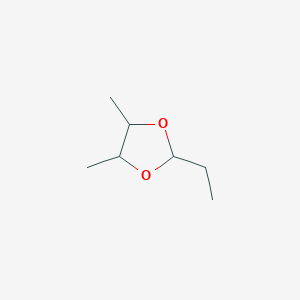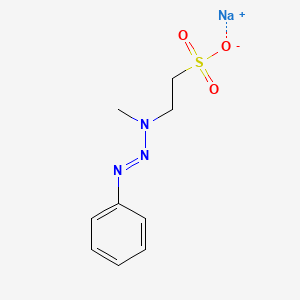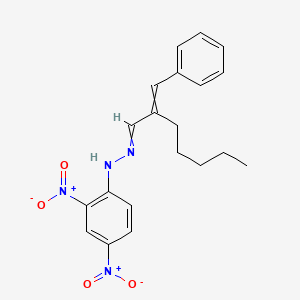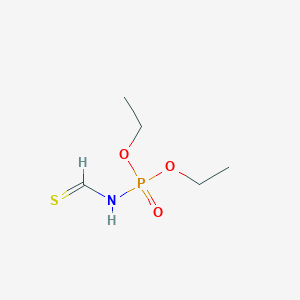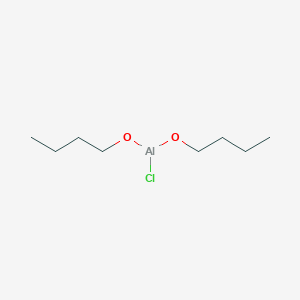
Dibutoxy(chloro)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutoxy(chloro)alumane is an organoaluminum compound with the chemical formula C8H18AlClO2 It is a derivative of aluminum and is characterized by the presence of two butoxy groups and one chloro group attached to the aluminum atom
準備方法
Synthetic Routes and Reaction Conditions
Dibutoxy(chloro)alumane can be synthesized through the reaction of aluminum chloride with butanol in the presence of a suitable solvent. The reaction typically proceeds as follows:
AlCl3+2C4H9OH→C8H18AlClO2+HCl
The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. The solvent used can vary, but common choices include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and distillation to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Dibutoxy(chloro)alumane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the aluminum center undergoes changes in oxidation state.
Coordination Reactions: this compound can form coordination complexes with other ligands, such as phosphines or ethers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield aluminum amides, while oxidation reactions can produce aluminum oxides.
科学的研究の応用
Dibutoxy(chloro)alumane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-aluminum bonds.
Biology: The compound is studied for its potential use in drug delivery systems and as a catalyst in biochemical reactions.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to form strong bonds with various substrates.
作用機序
The mechanism by which dibutoxy(chloro)alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitution and coordination complex formation. The butoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
Aluminum Hydride (AlH3):
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent commonly used in the reduction of carbonyl compounds.
Aluminum Chloride (AlCl3): A Lewis acid used as a catalyst in various organic reactions.
Uniqueness of Dibutoxy(chloro)alumane
This compound is unique due to the presence of both butoxy and chloro groups, which provide a balance of reactivity and stability. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
特性
CAS番号 |
24449-02-3 |
|---|---|
分子式 |
C8H18AlClO2 |
分子量 |
208.66 g/mol |
IUPAC名 |
dibutoxy(chloro)alumane |
InChI |
InChI=1S/2C4H9O.Al.ClH/c2*1-2-3-4-5;;/h2*2-4H2,1H3;;1H/q2*-1;+3;/p-1 |
InChIキー |
NQKZKQNJOCZVDU-UHFFFAOYSA-M |
正規SMILES |
CCCCO[Al](OCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



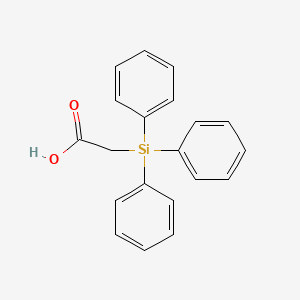

![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
